

# MES Hydrate: A Comprehensive Technical Guide for Laboratory Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MES hydrate

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## Introduction

**MES hydrate** (2-(N-morpholino)ethanesulfonic acid hydrate) is a zwitterionic buffer first described by Norman E. Good and his colleagues in 1966.<sup>[1]</sup> It is one of the "Good's buffers," a series of buffering agents developed to meet the specific needs of biological and biochemical research.<sup>[1]</sup> MES is valued for its effectiveness in the pH range of 5.5 to 6.7, high water solubility, and minimal interaction with biological molecules and metal ions. This guide provides an in-depth overview of **MES hydrate's** properties, its diverse applications in the laboratory, and detailed protocols for its use.

## Core Properties of MES Hydrate

**MES hydrate** possesses several key characteristics that make it a versatile and reliable buffering agent in a variety of experimental contexts. These properties are summarized below.

Property	Value	References
Chemical Formula	$C_6H_{13}NO_4S \cdot xH_2O$	[1][2]
Molecular Weight	195.24 g/mol (anhydrous basis)	[1]
pKa (at 25°C)	6.1	
Effective Buffering Range	pH 5.5 - 6.7	[3]
Appearance	White crystalline powder	[2]
Solubility in Water	Highly soluble	[1]
UV Absorbance	Minimal	[4][5]

## Key Laboratory Applications

**MES hydrate**'s unique properties lend it to a wide range of applications in research and development, including biochemistry, molecular biology, cell culture, and pharmaceutical sciences.

### Biochemistry and Protein Science

In biochemical and protein-based research, maintaining a stable pH is critical for protein structure and function. MES buffer is frequently employed in:

- **Protein Purification:** It is used in various chromatography techniques, including cation exchange, gel filtration, phosphocellulose, and hydrophobic interaction chromatography.[6][7][8] Its low ionic mobility and weak binding to most metal ions make it an excellent choice for these applications.[7]
- **Enzyme Assays:** MES provides a stable pH environment for studying enzyme kinetics without interfering with the reaction.[3][9]
- **Protein Crystallization:** The buffer's ability to maintain a specific pH is crucial for the successful crystallization of proteins for structural studies.

### Electrophoresis

MES is a common component of running buffers for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of small to medium-sized proteins.<sup>[3][10][11]</sup> It is often used in Bis-Tris gel systems.<sup>[4][12]</sup>

## Cell Culture

MES buffer is utilized in cell culture media to maintain a stable physiological pH, which is essential for optimal cell growth and function.<sup>[10]</sup> It is considered less toxic to many cell lines compared to other buffers like Tris and phosphate.<sup>[13]</sup> It is used for culturing a variety of cells, including:

- Mammalian cells<sup>[10][14]</sup>
- Yeast and bacteria<sup>[14]</sup>
- Plant cells (at low concentrations)<sup>[10][14]</sup>

## Pharmaceutical Research and Drug Development

In the pharmaceutical industry, MES buffer is used in:

- Drug Formulation Studies: It helps in assessing the stability of active pharmaceutical ingredients (APIs) at different pH values.<sup>[3][10]</sup>
- Biopharmaceutical Production: MES is used in both upstream and downstream processes, including in the formulation of biopharmaceutical products and diagnostic reagents.

## Experimental Protocols

### Preparation of 0.1 M MES Buffer (pH 6.0)

Materials:

- MES free acid (MW: 195.24 g/mol )
- Deionized water
- 10 N NaOH solution

- Calibrated pH meter
- Stir plate and stir bar
- Graduated cylinders and beakers
- 0.22  $\mu$ m filter for sterilization (optional)

Procedure:

- Weigh out 19.52 g of MES free acid.
- Add the MES powder to a beaker containing approximately 800 mL of deionized water.
- Place the beaker on a stir plate and stir until the MES is completely dissolved.
- Slowly add 10 N NaOH while monitoring the pH with a calibrated pH meter until the desired pH of 6.0 is reached.
- Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
- If a sterile solution is required, filter the buffer through a 0.22  $\mu$ m filter.
- Store the buffer at 4°C.[3]

## Using MES Buffer in SDS-PAGE

Materials:

- NuPAGE™ Bis-Tris protein gels
- 1X NuPAGE MES SDS Running Buffer
- Protein samples
- Sample buffer (e.g., LDS sample buffer)
- Reducing agent (e.g., DTT or BME)

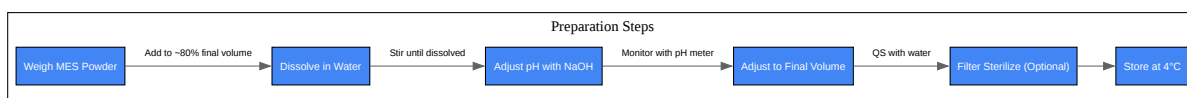
- Electrophoresis apparatus
- Power supply

Procedure:

- Prepare protein samples by adding the appropriate amounts of sample buffer and reducing agent.
- Heat the samples at 70°C for 10 minutes.
- Assemble the electrophoresis apparatus with the Bis-Tris gel.
- Fill the inner and outer chambers of the gel tank with 1X NuPAGE MES SDS Running Buffer.
- Load the prepared protein samples into the wells of the gel.
- Run the gel at a constant voltage (e.g., 200V) for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.[15]
- Proceed with staining or Western blotting as required.

## Visualizing Workflows

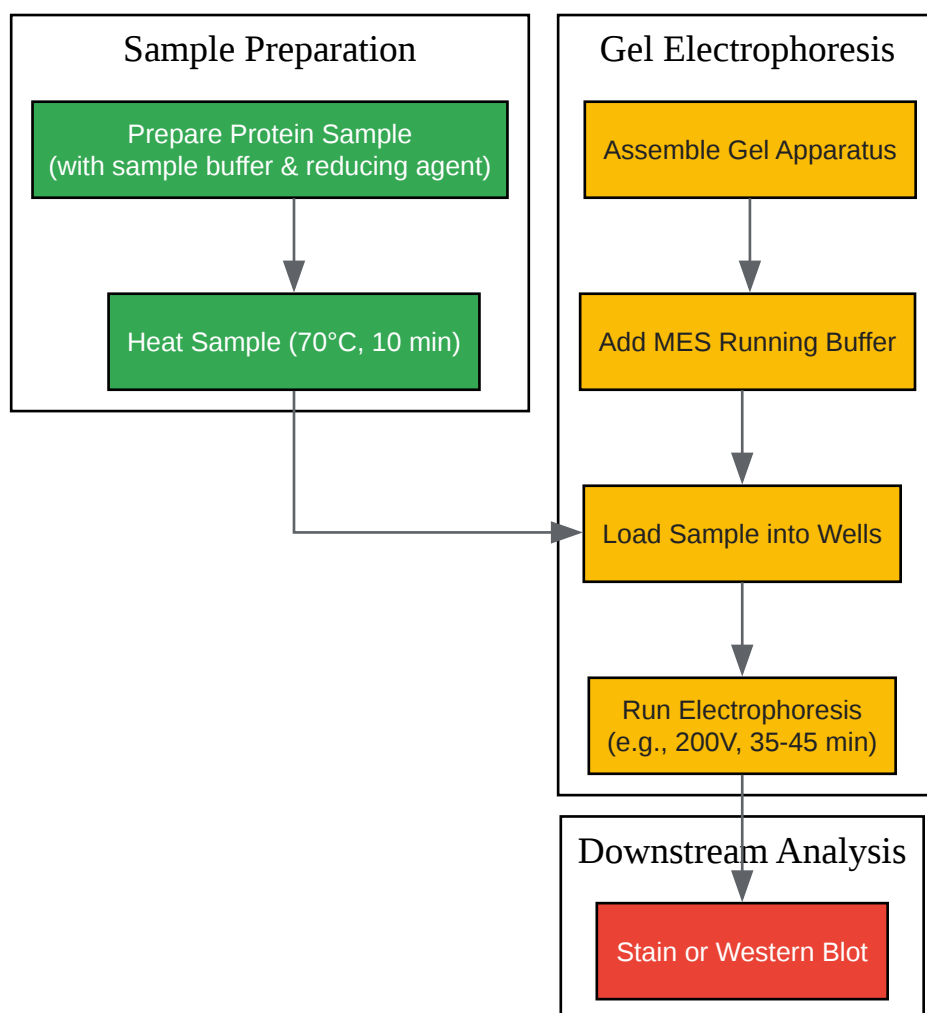
### General MES Buffer Preparation Workflow



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Caption: Workflow for preparing MES buffer solution.

### MES in SDS-PAGE Experimental Workflow



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Caption: Workflow for using MES buffer in SDS-PAGE.

## Safety and Handling

MES buffer is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

- Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and gloves when handling MES powder and solutions.[3]
- Ventilation: Work in a well-ventilated area or under a fume hood.[3]

- Disposal: Dispose of MES waste according to local and institutional regulations.[3]

## Conclusion

**MES hydrate** is an indispensable tool in the modern research laboratory. Its favorable chemical properties, including its pKa in the physiological range and minimal interaction with biological systems, make it a superior choice for a multitude of applications. From fundamental biochemical assays to the development of life-saving biopharmaceuticals, MES buffer provides the stable environment necessary for reliable and reproducible results. This guide has provided a comprehensive overview of its uses, along with practical protocols and workflows to aid researchers in their experimental design and execution.

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- To cite this document: BenchChem. [MES Hydrate: A Comprehensive Technical Guide for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3418628#what-is-mes-hydrate-used-for-in-labs]

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